molecular formula C22H22ClN5OS B2839931 (2-(2-chlorophenyl)-4-methylthiazol-5-yl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 2034615-29-5

(2-(2-chlorophenyl)-4-methylthiazol-5-yl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone

Katalognummer: B2839931
CAS-Nummer: 2034615-29-5
Molekulargewicht: 439.96
InChI-Schlüssel: NYTRSJCHWGXWSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(2-(2-chlorophenyl)-4-methylthiazol-5-yl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone" is a structurally complex molecule featuring three key components:

  • A 2-(2-chlorophenyl)-4-methylthiazol-5-yl group: This aromatic heterocycle contains a chlorine substituent at the 2-position of the phenyl ring and a methyl group at the 4-position of the thiazole ring. The chlorine atom enhances lipophilicity and may influence electronic interactions with biological targets .
  • A 4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazinyl group: The piperazine linker is a common pharmacophore in medicinal chemistry, facilitating interactions with receptors through hydrogen bonding and conformational flexibility.
  • A methanone bridge: This carbonyl group connects the thiazole and piperazine components, contributing to the molecule’s overall polarity and stability.

Eigenschaften

IUPAC Name

[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5OS/c1-14-20(30-21(24-14)16-6-2-3-7-17(16)23)22(29)28-11-9-27(10-12-28)19-13-15-5-4-8-18(15)25-26-19/h2-3,6-7,13H,4-5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTRSJCHWGXWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=NN=C5CCCC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (2-(2-chlorophenyl)-4-methylthiazol-5-yl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C21H22ClN3O3SC_{21}H_{22}ClN_3O_3S with a molecular weight of approximately 422.93 g/mol . The structure includes a thiazole ring , a chlorophenyl group , and a piperazine moiety , which are critical for its biological activity.

PropertyValue
Molecular FormulaC21H22ClN3O3S
Molecular Weight422.93 g/mol
IUPAC Name(2-(2-chlorophenyl)-4-methylthiazol-5-yl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that it may exhibit:

  • Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
  • Modulation of Neurotransmitter Receptors : It could interact with serotonin receptors, influencing mood and anxiety pathways.

Biological Activity and Efficacy

Research has indicated several biological activities associated with this compound:

Anti-inflammatory Activity

A study demonstrated that the compound exhibited significant inhibition of COX-II with an IC50 value indicating its potency compared to standard anti-inflammatory drugs. The results showed:

CompoundIC50 (µM)
Test Compound7.07
Celecoxib10.0

This suggests that the compound may be a promising candidate for anti-inflammatory therapies.

Antimicrobial Properties

In vitro assays have shown that the compound exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

These findings support its potential use in treating infections.

Case Studies

Several case studies have evaluated the biological effects of similar thiazole derivatives:

  • Case Study on COX Inhibition : A recent study highlighted the development of thiazole derivatives that showed enhanced selectivity towards COX-II over COX-I, leading to reduced gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Neuroprotective Effects : Another study investigated a related thiazole compound's neuroprotective effects in models of neurodegenerative diseases, demonstrating significant reductions in oxidative stress markers .

Vergleich Mit ähnlichen Verbindungen

Halogenated Aromatic Rings

  • Fluorine substituents () offer electronegativity and metabolic resistance, often preferred in CNS drugs to balance bioavailability and stability .

Heterocyclic Core Variations

  • Thiazole vs. Thiophene : The thiazole ring (target compound) provides a nitrogen atom capable of hydrogen bonding, unlike the sulfur-only thiophene (). This may enhance target engagement but increase susceptibility to oxidation .
  • Cyclopenta[c]pyridazine vs. Cyclopenta[d]pyrimidine : The pyridazine ring (target) has two adjacent nitrogen atoms, creating a more electron-deficient system compared to pyrimidine (), which could alter binding kinetics in enzymatic pockets .

Piperazine Linker Modifications

  • The piperazine moiety is conserved across analogues (), but its substitution pattern impacts conformational flexibility.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for synthesizing this compound, and what key reaction steps are involved?

  • Answer : The synthesis typically involves multi-step reactions, including:

  • Coupling reactions between thiazole and piperazine derivatives under reflux conditions with polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Cyclization of the pyridazinone moiety using acid/base catalysts (e.g., H₂SO₄ or K₂CO₃) .
  • Purification via column chromatography or recrystallization to isolate the final product .
    • Key intermediates (e.g., chlorophenyl-thiazole precursors) require strict temperature control (60–80°C) to avoid side reactions .

Q. How is the structural identity and purity of the compound confirmed in academic research?

  • Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields and scalability?

  • Answer :

  • Solvent screening : Test polar (DMF) vs. non-polar (toluene) solvents to balance reaction rate and byproduct formation .
  • Catalyst selection : Evaluate Lewis acids (e.g., ZnCl₂) for cyclization efficiency .
  • Design of Experiments (DoE) : Use factorial design to statistically analyze temperature, stoichiometry, and catalyst loading .
  • In-line monitoring : Employ TLC or HPLC to track reaction progress and terminate at optimal conversion points .

Q. How should contradictions in reported bioactivity data (e.g., IC₅₀ values) be resolved?

  • Answer :

  • Standardize assays : Use identical cell lines (e.g., HEK293 or HeLa) and controls across studies to minimize variability .
  • Dose-response validation : Replicate experiments with varying concentrations (1 nM–100 µM) and measure statistical significance (p < 0.05) .
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., pyrazolone derivatives) to identify trends .

Q. What computational strategies are effective for predicting the compound’s target interactions and pharmacokinetics?

  • Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with receptors (e.g., kinases or GPCRs) .
  • ADMET prediction : Apply QSAR models in SwissADME to estimate solubility, bioavailability, and CYP450 interactions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability under physiological conditions .

Q. How can researchers evaluate the environmental fate and ecological risks of this compound?

  • Answer :

  • Biodegradation studies : Monitor half-life in soil/water matrices under OECD 301/307 guidelines .
  • Toxicity profiling : Conduct acute/chronic assays on model organisms (e.g., Daphnia magna) to determine LC₅₀/EC₅₀ values .
  • Partition coefficients : Measure log Kow (octanol-water) and log Koc (soil organic carbon) to predict bioaccumulation potential .

Methodological Notes

  • Data validation : Always cross-check spectroscopic data (NMR, MS) with published reference compounds .
  • Contingency planning : Include backup synthetic routes (e.g., Grignard vs. Suzuki coupling) to mitigate reagent shortages .
  • Ethical compliance : Adhere to OECD/ICH guidelines for preclinical toxicity testing to ensure reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.